Technical Guide: 2-(Bromomethyl)-5-fluoropyridine
Technical Guide: 2-(Bromomethyl)-5-fluoropyridine
Topic: 2-(Bromomethyl)-5-fluoropyridine CAS Number & Technical Guide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Strategic Fluorinated Building Block for Medicinal Chemistry[1]
Executive Summary & Core Identity
2-(Bromomethyl)-5-fluoropyridine is a high-value heterocyclic electrophile used primarily to introduce the (5-fluoropyridin-2-yl)methyl moiety into drug candidates.[1] Unlike its aryl halide counterpart (2-bromo-5-fluoropyridine), which participates in cross-coupling, this compound functions as a potent alkylating agent.[1] Its reactivity is driven by the benzylic-like carbon-bromine bond, activated by the electron-deficient pyridine ring.[1]
Chemical Identity Table
| Property | Specification |
| CAS Number | 954225-35-5 (Free base) 1186194-88-6 (Hydrobromide salt) |
| IUPAC Name | 2-(Bromomethyl)-5-fluoropyridine |
| Molecular Formula | C₆H₅BrFN |
| Molecular Weight | 190.01 g/mol |
| SMILES | FC1=CN=C(CBr)C=C1 |
| Appearance | Off-white solid or pale yellow oil (often solidifies upon cooling) |
| Storage | -20°C , Hygroscopic, Light Sensitive, Store under Argon/Nitrogen |
| Hazards | Lachrymator , Corrosive, Skin Sensitizer |
Synthetic Methodology
The synthesis of 2-(bromomethyl)-5-fluoropyridine is a classic application of the Wohl-Ziegler reaction , utilizing radical conditions to selectively brominate the benzylic methyl position while preserving the fluorinated aromatic ring.[1]
Mechanism of Action: Radical Chain Substitution
The reaction proceeds via a free-radical chain mechanism initiated by the thermal decomposition of AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide.
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Initiation: Homolytic cleavage of the initiator generates radicals that abstract a bromine atom from NBS (N-Bromosuccinimide).[1]
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Propagation: The succinimidyl radical abstracts a benzylic hydrogen from 2-methyl-5-fluoropyridine , creating a resonance-stabilized pyridylic radical.[1] This radical reacts with molecular bromine (generated in situ) to form the product.
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Termination: Radical recombination terminates the cycle.
Experimental Protocol (Self-Validating System)
Note: This protocol assumes standard Schlenk line techniques due to moisture sensitivity.
Reagents:
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Precursor: 2-Methyl-5-fluoropyridine (1.0 eq)[1]
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Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)[1]
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Initiator: AIBN (0.05 eq) or Benzoyl Peroxide[1]
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Solvent: CCl₄ (Historic standard) or
-Trifluorotoluene (Green alternative), Acetonitrile (requires care with byproduct formation)[1]
Step-by-Step Workflow:
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Dissolution: Dissolve 2-methyl-5-fluoropyridine in anhydrous solvent (0.2 M concentration) under an inert atmosphere (N₂ or Ar).
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Addition: Add recrystallized NBS and the radical initiator.
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Activation: Heat the mixture to reflux (approx. 80°C). Critical Checkpoint: The reaction is initiated when the heavy NBS solid floats to the surface and converts to lighter succinimide (which floats/suspends differently).
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Monitoring: Monitor via TLC (Hexane/EtOAc). The product spot will be less polar than the starting material but may streak due to instability.
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Workup: Cool to 0°C to precipitate succinimide. Filter rapidly. Concentrate the filtrate under reduced pressure at low temperature (<30°C) .
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Purification: Flash chromatography on neutral alumina or silica (deactivated with 1% Et₃N). Warning: The compound degrades on acidic silica.
Visualizing the Synthesis Pathway
Caption: Wohl-Ziegler radical bromination pathway converting the methyl precursor to the active bromomethyl species.[1]
Applications in Drug Discovery
This compound serves as a "warhead" for attaching the metabolically stable, lipophilic 5-fluoropyridine motif to amines, phenols, and thiols.
Reactivity Profile: Nucleophilic Substitution (Sɴ2)
The primary application is alkylation. The electron-withdrawing nature of the pyridine ring (enhanced by the 5-fluoro substituent) makes the methylene carbon highly electrophilic, accelerating Sɴ2 reactions compared to standard benzyl bromides.[1]
Key Reactions:
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N-Alkylation: Reaction with secondary amines to form tertiary amines (e.g., in kinase inhibitor synthesis).[1]
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O-Alkylation: Reaction with phenols to form ether linkages.[1]
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S-Alkylation: Reaction with thiols to form thioethers.[1]
Stability & Self-Quaternization (Critical Handling Note)
The "Pyridyl-Halide Paradox": Bromomethyl pyridines are notoriously unstable as free bases.[1] The basic nitrogen of one molecule can attack the electrophilic carbon of another, leading to self-quaternization (polymerization) .
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Mitigation: Store as the hydrobromide salt (CAS 1186194-88-6) whenever possible.[1] If the free base is required, generate it in situ or use immediately after isolation.
Application Workflow Diagram
Caption: Divergent synthesis pathways utilizing the electrophilic bromomethyl group for scaffold diversification.[1]
Safety & Handling Protocols
Hazard Class: Severe Irritant / Lachrymator / Corrosive.[1]
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Lachrymator: This compound releases vapors that cause severe eye irritation and tearing. Always handle in a functioning fume hood.
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Skin Contact: Can cause chemical burns.[1] Double-gloving (Nitrile) is recommended.[1]
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Decomposition: If the compound turns dark brown or black, it has likely polymerized. Do not attempt to distill polymerized material due to explosion risk.
Disposal: Quench excess alkylating agent with an amine solution (e.g., dilute ammonia or ethanolamine) before disposal into halogenated waste streams.[1]
References
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Accela ChemBio. (2023).[1] Product Catalog: 2-(Bromomethyl)-5-fluoropyridine (SY527245).[1] Retrieved from [Link]
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Djerassi, C. (1948).[1] Brominations with N-Bromosuccinimide and Related Compounds: The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317. (Foundational mechanism reference).
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LookChem. (2024).[1] 2-(Bromomethyl)-5-fluoropyridine Properties and Safety. Retrieved from [Link]
